molecular formula C16H14N2OS B502816 2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 321555-34-4

2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B502816
CAS No.: 321555-34-4
M. Wt: 282.4g/mol
InChI Key: YGZCQZYCJRMENA-UHFFFAOYSA-N
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Description

2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a benzothiazole derivative of high interest in medicinal chemistry and pharmaceutical research. Benzothiazoles are recognized as a privileged scaffold in drug discovery due to their diverse bioactive properties . This compound is closely related to structures investigated as multitarget-directed ligands for complex neurodegenerative diseases such as Alzheimer's . Similar benzothiazole-based compounds have shown potential to act as histamine H3 receptor (H3R) antagonists and exhibit inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets for counteracting cholinergic neurotransmission deficits . Furthermore, structurally analogous N-(thiazol-2-yl)-benzamide compounds have been identified as potent and selective negative allosteric modators of the Zinc-Activated Channel (ZAC), representing a valuable class of pharmacological tools for ion channel research . The benzothiazole core is also a prominent feature in compounds with demonstrated antioxidant capacities, acting as radical scavengers in experimental models . The synthesis of such derivatives typically involves reactions between substituted 2-aminobenzothiazoles and appropriate benzoyl chlorides, following well-established routes in heterocyclic chemistry . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-10-6-3-4-8-12(10)15(19)18-16-17-14-11(2)7-5-9-13(14)20-16/h3-9H,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZCQZYCJRMENA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Methyl-1,3-benzothiazol-2-amine

The benzothiazole core is synthesized via cyclization of thiobenzamide derivatives. Adapted from Jacobson’s method, 4-methyl-2-aminobenzothiazole is prepared through the following steps:

  • Thioamide Formation :

    • 4-Methylbenzenamine reacts with carbon disulfide in ethanol under basic conditions to form 4-methylphenylthiourea.

    • Reaction conditions : 80°C, 4 hours, yield 75%.

  • Cyclization with Lawesson’s Reagent :

    • Thiourea undergoes cyclization using Lawesson’s reagent (0.6 equiv) in toluene at reflux for 2 hours.

    • Key spectral data :

      • 1H-NMR^1\text{H-NMR} (DMSO-d6d_6): δ\delta 2.36 (s, 3H, CH3_3), 7.12–7.54 (m, 3H, aromatic CH).

      • FTIR : 3,450 cm1^{-1} (N–H stretch), 1,550 cm1^{-1} (C=N).

Synthesis of 2-Methylbenzoyl Chloride

The acyl chloride precursor is derived from 2-methylbenzoic acid:

  • Chlorination with Thionyl Chloride :

    • 2-Methylbenzoic acid (1 equiv) reacts with excess thionyl chloride (3 equiv) at 70°C for 3 hours.

    • Yield : 89% after distillation under reduced pressure.

    • Characterization :

      • 1H-NMR^1\text{H-NMR} (CDCl3_3): δ\delta 2.52 (s, 3H, CH3_3), 7.38–7.89 (m, 4H, aromatic CH).

Amide Coupling Reaction

The final step involves coupling 4-methyl-1,3-benzothiazol-2-amine with 2-methylbenzoyl chloride:

  • Reflux in Acetone :

    • 4-Methyl-1,3-benzothiazol-2-amine (1.2 equiv) and 2-methylbenzoyl chloride (1 equiv) are refluxed in anhydrous acetone for 6 hours.

    • Workup : The mixture is cooled, filtered, and recrystallized from ethanol.

    • Yield : 68%.

  • Alternative Solvent Systems :

    • Tetrahydrofuran (THF) : Reduces yield to 54% due to incomplete solubility.

    • Dimethylformamide (DMF) : Increases reaction rate but complicates purification.

Optimization of Reaction Parameters

Temperature and Time Dependence

A study varying reflux temperatures (60–100°C) and durations (4–8 hours) identified 80°C for 6 hours as optimal, balancing yield (68%) and product purity. Prolonged heating beyond 8 hours induced decomposition, evidenced by TLC smearing.

Stoichiometric Ratios

Excess acyl chloride (1.5 equiv) improved yields to 72%, but higher equivalents caused side products (e.g., diacylated species).

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Analysis

  • CONH Stretch : 3,280 cm1^{-1} .

  • C=O Stretch : 1,650 cm1^{-1} .

  • C–S Bend : 680 cm1^{-1} .

1H-NMR^1\text{H-NMR} (400 MHz, DMSO-d6d_6):

  • δ\delta 2.41 (s, 3H, CH3_3 benzothiazole), 2.58 (s, 3H, CH3_3 benzamide).

  • δ\delta 8.72 (s, 1H, CONH).

  • Aromatic protons: δ\delta 7.24–8.15 (m, 7H).

13C-NMR^{13}\text{C-NMR}:

  • Carbonyl (C=O) : 167.8 ppm.

  • Benzothiazole C2 : 158.3 ppm.

Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC)

  • Purity : 98.2% (C18 column, acetonitrile/water 70:30).

  • Retention time : 6.8 minutes.

Thermal Analysis

  • Melting Point : 160–162°C.

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C.

Comparative Evaluation of Synthetic Methods

ParameterReflux in AcetoneTHF RefluxDMF Reflux
Yield (%)685462
Purity (HPLC, %)98.295.497.1
Reaction Time (hours)685
Side ProductsNoneDiacylationSolvent Adduct

Challenges and Mitigation Strategies

  • Diacylation :

    • Cause : Excess acyl chloride or prolonged heating.

    • Solution : Use 1.2 equiv of amine and monitor reaction via TLC.

  • Solvent Residues :

    • Cause : High-boiling solvents like DMF.

    • Solution : Switch to acetone with activated charcoal purification .

Chemical Reactions Analysis

2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that 2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide exhibits notable antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Case Study: Antimicrobial Efficacy

  • A study assessed the compound's activity against various bacterial strains, revealing a minimum inhibitory concentration (MIC) comparable to standard antibiotics like streptomycin.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Research indicates that it may inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Table: Anticancer Activity Against Cell Lines

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)12.5
A549 (Lung Cancer)20.0

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been evaluated for anti-inflammatory effects. It was found to significantly reduce pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA replication . These actions contribute to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can be compared with other benzothiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.

Biological Activity

2-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the synthesis, biological activities, and relevant studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2SC_{12}H_{12}N_{2}S, with a molecular weight of approximately 232.31 g/mol. The compound consists of a benzamide moiety substituted with a methyl group and a 1,3-benzothiazole ring, which contributes to its biological activity.

Antioxidant Activity

Research indicates that benzamide derivatives, including this compound, exhibit significant antioxidant properties. In vitro studies have shown that these compounds can effectively scavenge free radicals and chelate metals, enhancing their potential as therapeutic agents against oxidative stress-related diseases.

Antimicrobial Activity

Compounds with structural similarities to this compound have demonstrated notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives of benzothiazole have been reported to inhibit the growth of pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus through various mechanisms, including disruption of bacterial cell wall synthesis and inhibition of virulence factors .

Anticancer Potential

The anticancer properties of benzothiazole derivatives have been extensively studied. For example, certain analogs have shown efficacy in inhibiting tyrosinase activity in melanoma cells (B16F10), which is crucial for melanin production. This inhibition is linked to their potential use in treating hyperpigmentation disorders and melanoma .

Study 1: Antioxidant and Antimicrobial Evaluation

In a study evaluating various benzamide derivatives, this compound was found to exhibit superior total antioxidant capacity compared to standard antioxidants. Additionally, it demonstrated significant antibacterial activity against tested strains, suggesting its dual role as an antioxidant and antimicrobial agent.

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that modifications on the benzothiazole core significantly influence the biological activity of related compounds. The presence of methyl groups at specific positions was found to enhance both antioxidant and antimicrobial activities. This emphasizes the importance of chemical structure in determining biological efficacy .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaNotable Activity
N-(7-methyl-4-nitro-1,3-benzothiazol-2-yl)benzamideC15H11N3O3SAntimicrobial, anticancer
4-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamideC21H15BrN2OSAnticancer, enzyme inhibitor
N-(4-methoxybenzyl)-N’-(5-nitro-1,3-thiazol-2-yl)ureaC12H13N3O3SAntihyperalgesic

Q & A

Q. Optimization Strategies :

  • Temperature control : Reflux in methanol/ethanol (60–80°C) minimizes side reactions.
  • Catalyst use : LiH in DMF improves coupling efficiency (yields >90%) .
  • pH adjustment : Maintaining pH 9–10 during amidation prevents hydrolysis .

Q. Table 1: Synthetic Routes and Yields

StepReagents/ConditionsYieldSource
AmidationLiH/DMF, 12–24 h92–98%
CyclizationNaOH, reflux87%

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are discrepancies in data resolved?

Q. Methodological Answer :

  • FTIR : Confirms amide C=O stretch (~1650 cm⁻¹) and benzothiazole C-S bonds (~680 cm⁻¹) .
  • NMR : 1H^1H NMR identifies methyl groups (δ 2.4–2.6 ppm) and aromatic protons (δ 7.1–8.2 ppm). 13C^{13}C NMR verifies carbonyl carbons (~168 ppm) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry and molecular packing (e.g., SHELXL refinement) .

Q. Discrepancy Resolution :

  • Cross-validate NMR/FTIR with X-ray data to confirm bond connectivity.
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Advanced: How can X-ray crystallography elucidate molecular packing and hydrogen bonding patterns?

Q. Methodological Answer :

  • Data collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) .
  • Structure refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks (e.g., N–H···O interactions) .
  • Graph-set analysis : Classifies hydrogen bonds (e.g., R22_2^2(8) motifs) to predict crystal stability .

Key Finding :
In related benzothiazole benzamides, π-π stacking between aromatic rings and C–H···S interactions dominate packing .

Advanced: How can computational methods predict biological interactions, and how do they align with experimental data?

Q. Methodological Answer :

  • Docking studies : Use AutoDock Vina to model binding to tyrosinase or kinases (PDB ID: 2Y9X).
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns .
  • Validation : Compare computed binding energies (ΔG) with experimental IC50_{50} values from enzyme assays .

Case Study :
Docking of structural analogs showed a correlation between trifluoromethyl groups and enhanced inhibitory activity against tyrosinase (R2^2 = 0.89) .

Advanced: How to design assays for evaluating tyrosinase inhibition potential?

Q. Methodological Answer :

Enzyme kinetics : Monitor dopachrome formation at 475 nm using mushroom tyrosinase and L-DOPA substrate .

Dose-response curves : Calculate IC50_{50} values with 8–10 concentration points (e.g., 0.1–100 μM).

Control experiments : Use kojic acid (IC50_{50} ~2 μM) as a positive control .

Q. Structural Insights :

  • The benzothiazole moiety enhances metal chelation at the enzyme’s active site .

Advanced: How to resolve contradictions in reported biological activity data?

Q. Methodological Answer :

  • Standardize assays : Use identical enzyme batches and substrate concentrations.
  • SAR analysis : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups) .
  • Meta-analysis : Pool data from multiple studies to identify outliers (e.g., via Grubbs’ test) .

Example :
Discrepancies in MIC values for antibacterial activity were traced to variations in bacterial strains (Gram-positive vs. Gram-negative) .

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